1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-30:1 in which the alkyl and acyl groups specified at positions 1 and 2 are tetradecyl and (9Z)-hexadecenoyl respectively. It is a phosphatidylcholine O-30:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a palmitoleic acid.
Scientific Research Applications
Lipid Membrane Interactions
1-Tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine and similar compounds have been studied for their interactions with lipid membranes. These interactions are crucial for understanding how certain molecules, like anesthetics, affect cell membranes. For instance, studies with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) have provided insights into small molecule-membrane interactions, which are vital for drug development and analysis (Huang et al., 2013).
Lipid Synthesis and Biological Activity
The enzymatic synthesis of compounds structurally related to this compound has been explored. These lipids, like 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have shown significant biological activities, such as antihypertensive effects and platelet aggregation properties (Wykle et al., 1980).
Structural Biology and Bicelle Systems
Phospholipid mixtures that form bilayered micelles (bicelles) are used in molecular biophysics for studying membrane-bound peptides and soluble protein structures. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (DIOMPC) have been used to assess the size, stability, and utility of these bicelle systems (Wu et al., 2010).
Chemical Synthesis and Analogues
Chemical synthesis methods have been developed for analogs of this compound. These methods enable the production of novel phosphatidylcholine analogs, which are useful for studying the role of phospholipases in biological processes (Agarwal et al., 1984).
Isolation from Natural Sources
Compounds structurally similar to this compound have been isolated from natural sources like earthworms. These studies contribute to the understanding of the chemical composition of traditional medicines and their potential therapeutic applications (Noda et al., 1992).
Properties
Molecular Formula |
C38H76NO7P |
---|---|
Molecular Weight |
690 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO7P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-38(40)46-37(36-45-47(41,42)44-34-32-39(3,4)5)35-43-33-30-28-26-24-22-19-17-15-13-11-9-7-2/h16,18,37H,6-15,17,19-36H2,1-5H3/b18-16-/t37-/m1/s1 |
InChI Key |
ZCNUNZUDXNSNRZ-WTWBAFHPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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